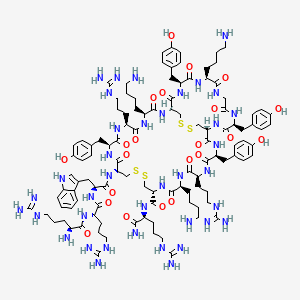

H-Arg-Arg-Trp-Cys(1)-Tyr-Arg-Lys-Cys(2)-Tyr-Lys-Gly-Tyr-Cys(2)-Tyr-Arg-Lys-Cys(1)-Arg-NH2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The preparation of T22 involves specific synthetic routes and reaction conditions. One common method includes the use of Trichoderma afroharzianum T22, which is administered either singularly or in a consortium with other compounds . The industrial production of T22 often involves high-temperature processes, such as exposure to supercritical water at temperatures ranging from 540 to 620°C and pressures of 25 MPa .

Chemical Reactions Analysis

T22 undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation behavior of T22 is particularly notable when exposed to supercritical water, where it forms a double-layered oxide structure with an outer layer of iron oxide and an inner layer of spinel oxide . Common reagents used in these reactions include dissolved oxygen and other environmental factors such as temperature and pressure . The major products formed from these reactions are iron oxide and spinel oxide .

Scientific Research Applications

T22 has a wide range of scientific research applications. In the field of biology, T22 is used as a biocontrol agent and biofertilizer, promoting plant growth and protecting against phytopathogens . In medicine, T22 has shown potential as an antibacterial agent, particularly against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . Additionally, T22 is used in industrial applications, such as in the production of high-temperature gas-cooled reactors .

Mechanism of Action

The mechanism of action of T22 involves several pathways. In biological applications, T22 acts as a biocontrol agent by producing secondary metabolites that inhibit the growth of pathogens . In medical applications, T22 binds to specific molecular targets, such as the CXCR4 receptor, to exert its antibacterial effects . The molecular pathways involved include the inhibition of pathogen growth and the promotion of plant growth through the production of beneficial metabolites .

Comparison with Similar Compounds

T22 can be compared with other similar compounds, such as Trichoderma harzianum strains T39 and TW70. While T22 and T39 are both used as biocontrol agents, T22 has shown unique properties in terms of its oxidation behavior and high-temperature stability . TW70, on the other hand, is an analog of T22 with modifications to reduce cytotoxicity while maintaining its antibacterial activity . These comparisons highlight the uniqueness of T22 in terms of its stability and effectiveness in various applications.

Properties

Molecular Formula |

C109H164N38O22S4 |

|---|---|

Molecular Weight |

2487.0 g/mol |

IUPAC Name |

(1R,4S,7S,10S,13R,18R,21S,24S,27S,30R,33S,39S,42S)-4,21,39-tris(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-13-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-7,24-bis(3-carbamimidamidopropyl)-10,27,33,42-tetrakis[(4-hydroxyphenyl)methyl]-3,6,9,12,20,23,26,29,32,35,38,41,44-tridecaoxo-15,16,46,47-tetrathia-2,5,8,11,19,22,25,28,31,34,37,40,43-tridecazabicyclo[28.14.4]octatetracontane-18-carboxamide |

InChI |

InChI=1S/C109H164N38O22S4/c110-40-6-3-17-72-90(155)131-54-87(152)132-78(48-59-24-32-64(148)33-25-59)96(161)146-85-57-172-171-56-84(102(167)140-79(97(162)135-72)49-60-26-34-65(149)35-27-60)145-95(160)74(19-5-8-42-112)137-92(157)77(23-13-47-129-109(123)124)139-99(164)81(51-62-30-38-67(151)39-31-62)142-104(169)86(147-100(165)82(52-63-53-130-70-16-2-1-14-68(63)70)143-93(158)75(21-11-45-127-107(119)120)134-89(154)69(113)15-9-43-125-105(115)116)58-173-170-55-83(101(166)133-71(88(114)153)20-10-44-126-106(117)118)144-94(159)73(18-4-7-41-111)136-91(156)76(22-12-46-128-108(121)122)138-98(163)80(141-103(85)168)50-61-28-36-66(150)37-29-61/h1-2,14,16,24-39,53,69,71-86,130,148-151H,3-13,15,17-23,40-52,54-58,110-113H2,(H2,114,153)(H,131,155)(H,132,152)(H,133,166)(H,134,154)(H,135,162)(H,136,156)(H,137,157)(H,138,163)(H,139,164)(H,140,167)(H,141,168)(H,142,169)(H,143,158)(H,144,159)(H,145,160)(H,146,161)(H,147,165)(H4,115,116,125)(H4,117,118,126)(H4,119,120,127)(H4,121,122,128)(H4,123,124,129)/t69-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-/m0/s1 |

InChI Key |

MJULKHZUJYASFR-FQPMSUGVSA-N |

Isomeric SMILES |

C1[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSS1)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CCCCN)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)CCCCN)CCCNC(=N)N)CC6=CC=C(C=C6)O)CC7=CC=C(C=C7)O)CCCCN)CC8=CC=C(C=C8)O |

Canonical SMILES |

C1C2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSS1)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CCCCN)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCCN)CCCNC(=N)N)CC6=CC=C(C=C6)O)CC7=CC=C(C=C7)O)CCCCN)CC8=CC=C(C=C8)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.